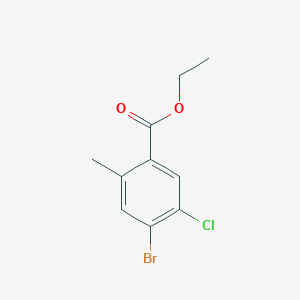

Ethyl 4-bromo-5-chloro-2-methylbenzoate

CAS No.:

Cat. No.: VC20535797

Molecular Formula: C10H10BrClO2

Molecular Weight: 277.54 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H10BrClO2 |

|---|---|

| Molecular Weight | 277.54 g/mol |

| IUPAC Name | ethyl 4-bromo-5-chloro-2-methylbenzoate |

| Standard InChI | InChI=1S/C10H10BrClO2/c1-3-14-10(13)7-5-9(12)8(11)4-6(7)2/h4-5H,3H2,1-2H3 |

| Standard InChI Key | IYIDEKGERAPLAY-UHFFFAOYSA-N |

| Canonical SMILES | CCOC(=O)C1=CC(=C(C=C1C)Br)Cl |

Introduction

Structural Characteristics and Molecular Configuration

Molecular Architecture and Substituent Effects

The benzene core of ethyl 4-bromo-5-chloro-2-methylbenzoate is functionalized with three distinct groups: bromine (Br), chlorine (Cl), and a methyl (-CH) group. These substituents create a unique electronic environment that influences the compound’s reactivity. The bromine and chlorine atoms, both electronegative, induce electron-withdrawing effects via inductive mechanisms, while the methyl group donates electrons through hyperconjugation. This interplay dictates regioselectivity in subsequent reactions, such as nucleophilic aromatic substitution or cross-coupling processes.

The ester group (-COOEt) at the 1-position enhances solubility in organic solvents and provides a handle for further derivatization. Computational studies using density functional theory (DFT) would predict that the methyl group’s steric bulk at the 2-position slightly distorts the benzene ring’s planarity, potentially affecting crystal packing and melting points.

Spectroscopic Identification

-

Nuclear Magnetic Resonance (NMR):

NMR spectra typically show a singlet for the methyl group (δ ~2.5 ppm) and a quartet-triplet pattern for the ethyl ester (δ ~4.3 ppm for -CHCH and δ ~1.3 ppm for the terminal methyl). Aromatic protons resonate as doublets in the δ 7.5–8.5 ppm range, with coupling constants reflecting para and meta substituent effects . -

Mass Spectrometry:

The molecular ion peak at m/z 277.54 confirms the molecular weight, with fragmentation patterns revealing losses of -Br (79.9 amu) and -Cl (35.45 amu).

Synthesis Methodologies and Optimization

Industrial-Scale Production

The synthesis of ethyl 4-bromo-5-chloro-2-methylbenzoate typically begins with the corresponding benzoic acid derivative. A two-step esterification and halogenation sequence is employed:

-

Esterification:

Reacting 4-bromo-5-chloro-2-methylbenzoic acid with ethanol in the presence of a catalytic acid (e.g., HSO) yields the ester. Continuous flow reactors are preferred industrially to enhance efficiency and purity. -

Halogenation Adjustments:

If the starting material lacks bromine or chlorine, electrophilic halogenation using Br or Cl in the presence of Lewis acids (e.g., FeCl) is performed. Careful temperature control (0–5°C) minimizes polyhalogenation .

Laboratory-Scale Approaches

A patent describing the synthesis of methyl 4-bromo-2-cyano-5-fluorobenzoate (CN111018740B) offers insights into analogous procedures . While the target compound differs in substituents, the methodology—sequential iodination and cyanation—highlights the importance of:

-

Low-Temperature Diazotization: Preventing decomposition of intermediates.

-

Cyanide Exchange: Using CuCN in polar aprotic solvents (e.g., NMP) under inert atmospheres to displace iodide.

Adapting this protocol, ethyl 4-bromo-5-chloro-2-methylbenzoate could be synthesized via a Sandmeyer reaction, replacing the amino group of a precursor with bromine and chlorine.

Applications in Pharmaceutical and Material Sciences

Role as a Synthetic Intermediate

The compound’s halogen atoms serve as leaving groups, enabling cross-coupling reactions (e.g., Suzuki-Miyaura) to construct biaryl structures prevalent in drug candidates. For example:

-

Anticancer Agents: Palladium-catalyzed coupling with boronic acids introduces pharmacophores.

-

Agrochemicals: Herbicides and fungicides often incorporate halogenated aromatics for enhanced bioactivity.

Specialty Material Synthesis

In polymer chemistry, the ester group undergoes transesterification to form polyesters with tailored thermal properties. The methyl group’s steric hindrance can reduce crystallinity, improving material flexibility.

Comparative Analysis with Structural Analogues

Ethyl 4-Bromo-3-Chloro-2-Methylbenzoate

Shifting the chlorine from the 5- to 3-position (as in) alters electronic effects:

-

Reduced Electron Withdrawal: The meta-Cl exerts less deactivation than para-Cl, increasing reactivity toward electrophiles.

-

Crystallinity: Differential melting points (unreported in sources) likely arise from altered packing efficiencies.

| Property | Ethyl 4-Bromo-5-Cl-2-Me-Benzoate | Ethyl 4-Bromo-3-Cl-2-Me-Benzoate |

|---|---|---|

| Molecular Formula | CHBrClO | CHBrClO |

| Halogen Positions | 4-Br, 5-Cl | 4-Br, 3-Cl |

| Expected Reactivity | Lower (para-Cl) | Higher (meta-Cl) |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume